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Compound of Interest

Compound Name: Dasatinib N-oxide

Cat. No.: B1669835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dasatinib and its N-oxide metabolite,

contextualizing the potential clinical relevance of Dasatinib N-oxide by examining its

formation, in vitro activity, and its place within the broader metabolic profile of Dasatinib. While

direct clinical data correlating Dasatinib N-oxide levels with patient outcomes are not

established, this guide offers an objective overview based on available experimental data to

inform research and drug development efforts.

Executive Summary
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the

treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL). Following oral administration, Dasatinib undergoes

extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and Flavin-

containing monooxygenase 3 (FMO3). One of the main metabolites is Dasatinib N-oxide (M5).

Current evidence suggests that Dasatinib N-oxide is significantly less potent than the parent

drug and is not expected to make a major contribution to the overall clinical efficacy or toxicity

of Dasatinib therapy. Clinical outcomes, including therapeutic response and adverse events,

are primarily correlated with the plasma concentrations of the parent drug, Dasatinib.
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The following table summarizes the key characteristics of Dasatinib and its primary

metabolites.

Compound
Formation
Enzyme(s)

Relative In Vitro
Potency
(Compared to
Dasatinib)

Contribution to In
Vivo Activity

Dasatinib - 1x Primary contributor

Dasatinib N-oxide

(M5)
FMO3, CYPs >10 times less potent

Not expected to be

significant

N-deshydroxyethyl

Dasatinib (M4)

CYP3A4, CYP1A1,

CYP1B1
Similar potency

Insignificant due to

low exposure

Hydroxymethyl

Dasatinib (M20 &

M24)

CYP3A4 Reasonably potent
Not expected to be

significant

Dasatinib Carboxylic

Acid (M6)

Cytosolic

oxidoreductase
>10 times less potent

Not expected to be

significant

Signaling Pathways and Metabolism
Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, most notably BCR-

ABL, which is the hallmark of CML and Ph+ ALL. This inhibition blocks downstream signaling

pathways crucial for cancer cell proliferation and survival. The metabolism of Dasatinib is a key

determinant of its clinical activity and potential for drug-drug interactions.
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Dasatinib Metabolism Pathway

Dasatinib

Dasatinib N-oxide (M5)
(Inactive Metabolite)
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N-deshydroxyethyl Dasatinib (M4)
(Active Metabolite)

 CYP3A4

Other Metabolites
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 CYP3A4, Other enzymes
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Dasatinib's main metabolic pathways.

Experimental Protocols
Accurate quantification of Dasatinib and its metabolites is crucial for pharmacokinetic and

pharmacodynamic studies. The most widely accepted and validated method is Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Dasatinib and its Metabolites
in Human Plasma by LC-MS/MS
This protocol is a representative example for the simultaneous quantification of Dasatinib and

its metabolites.

1. Sample Preparation (Solid Phase Extraction)

To 200 µL of human plasma, add an internal standard (e.g., Dasatinib-d8).

Load the sample onto a conditioned Oasis HLB 96-well solid-phase extraction plate.

Wash the plate with an appropriate washing solution (e.g., 5% methanol in water).

Elute the analytes with an elution solvent (e.g., methanol).

Evaporate the eluate to dryness and reconstitute in the mobile phase.
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2. Chromatographic Separation

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UPLC) system.

Column: A suitable reverse-phase column, such as a Luna phenyl-hexyl or Waters Atlantis

dC18 column.

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an

aqueous buffer (e.g., 0.1% formic acid in water).

Flow Rate: Typically 0.5-1.0 mL/min.

Injection Volume: 10-20 µL.

3. Mass Spectrometric Detection

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Positive ion electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Monitor specific precursor-to-product ion transitions for Dasatinib and each

metabolite. For example, for Dasatinib, the transition m/z 488.1 > 401.1 is commonly used.

4. Quantification

Construct a calibration curve using known concentrations of Dasatinib and its metabolites.

Determine the concentration of each analyte in the plasma
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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